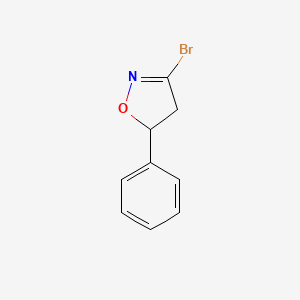

3-Bromo-5-phenyl-4,5-dihydroisoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-phenyl-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXKJBBQEFYTQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1Br)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50530226 | |

| Record name | 3-Bromo-5-phenyl-4,5-dihydro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50530226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86256-88-4 | |

| Record name | 3-Bromo-5-phenyl-4,5-dihydro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50530226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of 3-Bromo-5-phenyl-4,5-dihydroisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Bromo-5-phenyl-4,5-dihydroisoxazole. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is intended to support research and development activities in medicinal chemistry and drug discovery.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 3.18 | dd | 9.1, 17.3 | 1H | H-4a |

| 3.61 | dd | 10.7, 17.3 | 1H | H-4b |

| 5.66 | dd | 9.1, 10.7 | 1H | H-5 |

| 7.30-7.40 | m | - | 5H | Phenyl-H |

Table 2: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 49.4 | C-4 |

| 82.8 | C-5 |

| 128.1 | Phenyl C-H |

| 135.3 | Phenyl C-ipso |

| 136.9 | C-3 |

| 163.1 | Phenyl C-H |

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data

| Technique | m/z | Interpretation |

| ESI | 243.9 | [M+H]⁺ |

| GC-MS | 225, 227 | M⁺, [M+2]⁺ (presence of Br) |

Experimental Protocols

The synthesis and spectroscopic analysis of this compound are typically performed as described below.

Synthesis via 1,3-Dipolar Cycloaddition

The principal synthetic route to 3-bromo-4,5-dihydroisoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.[1] For this compound, this involves the in situ generation of bromonitrile oxide from dibromoformaldoxime, which then reacts with styrene.

Materials:

-

Styrene

-

Dibromoformaldoxime

-

Base (e.g., triethylamine or sodium bicarbonate)

-

Anhydrous solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

A solution of styrene in the chosen anhydrous solvent is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of dibromoformaldoxime in the same solvent is added dropwise to the styrene solution.

-

A solution of the base is then added slowly to the reaction mixture to generate bromonitrile oxide in situ.

-

The reaction is stirred at 0 °C for a specified time and then allowed to warm to room temperature, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a 300 MHz or 400 MHz instrument.[2][3] The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] For ESI-MS, the sample is typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer. For GC-MS, the sample is injected into the gas chromatograph, separated, and then ionized and detected by the mass spectrometer.

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹). While specific data for the title compound is not readily available, characteristic peaks for the isoxazoline ring system would be expected, including C=N stretching around 1614-1625 cm⁻¹ and C-N stretching in the 1210-1219 cm⁻¹ region.[6]

Workflow Visualization

The following diagram illustrates the general workflow from the synthesis of the target compound to its comprehensive spectroscopic characterization.

Caption: General workflow for synthesis and spectroscopic analysis.

References

- 1. 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole | 882697-80-5 | Benchchem [benchchem.com]

- 2. air.unipr.it [air.unipr.it]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C9H8BrNO | CID 13228169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpcbs.com [ijpcbs.com]

An In-depth Technical Guide to the Crystal Structure and Synthesis of 3-Bromo-5-phenyl-4,5-dihydroisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, synthesis, and biological activity of 3-Bromo-5-phenyl-4,5-dihydroisoxazole. The information is curated for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of isoxazoline-based electrophiles.

Core Compound Properties

Basic physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO | --INVALID-LINK-- |

| Molecular Weight | 226.07 g/mol | --INVALID-LINK-- |

| CAS Number | 86256-88-4 | --INVALID-LINK-- |

| IUPAC Name | 3-bromo-5-phenyl-4,5-dihydro-1,2-oxazole | --INVALID-LINK-- |

| Canonical SMILES | C1C(C(=NO1)Br)C2=CC=CC=C2 | --INVALID-LINK-- |

Crystal Structure

While the crystal structure of this compound has been determined by X-ray crystallography, specific crystallographic data such as unit cell dimensions, bond lengths, and angles for the isolated compound are not publicly available in crystallographic databases at the time of this guide's compilation. However, the crystal structure of a closely related derivative, N-(4-(3-Bromo-4,5-dihydroisoxazol-5-yl)phenyl)acetamide, in complex with its biological target, Keap1, has been resolved (PDB ID: 6FFM). This structure provides critical insights into the binding mode and interaction of the 3-bromo-4,5-dihydroisoxazole scaffold with its protein target.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved via a 1,3-dipolar cycloaddition reaction. This method involves the in situ generation of bromonitrile oxide from a stable precursor, which then reacts with a dipolarophile.

Reaction Scheme:

Materials:

-

Dibromoformaldoxime (DBF)

-

Styrene

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Ethyl acetate (EtOAc) or another suitable solvent

General Procedure:

The synthesis is based on the 1,3-dipolar cycloaddition of bromonitrile oxide, generated in situ by dehydrohalogenation of the stable precursor dibromoformaldoxime (DBF), to styrene as the dipolarophile.

-

Dibromoformaldoxime is dissolved in a suitable solvent such as ethyl acetate.

-

Styrene is added to the solution.

-

A base, typically sodium bicarbonate, is added to facilitate the in situ generation of bromonitrile oxide.

-

The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the crude product.

-

The crude product is then purified, typically by column chromatography, to yield this compound.

This procedure generally affords the 5-substituted 3-bromo-isoxazoline derivative in high yield.

Biological Activity and Signaling Pathway

This compound has been identified as a potent activator of the Nrf2/HO-1 antioxidant pathway.[1][2] This pathway is a key cellular defense mechanism against oxidative and electrophilic stress.

Nrf2/HO-1 Signaling Pathway Activation

Under basal conditions, the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Electrophilic compounds, such as this compound, can react with specific cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2. As a result, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.

In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1). The upregulation of these genes enhances the cell's ability to combat oxidative stress and inflammation.

Conclusion

This compound is a synthetically accessible compound with significant biological activity as an activator of the Nrf2/HO-1 pathway. Its 3-bromo-4,5-dihydroisoxazole core serves as an effective electrophilic "warhead" that can covalently modify its biological target, Keap1. This mechanism of action makes it and related compounds promising candidates for further investigation in the development of therapies for conditions associated with oxidative stress and inflammation. The availability of a general and high-yielding synthetic route facilitates the generation of analogs for structure-activity relationship studies, which could lead to the discovery of more potent and selective therapeutic agents. Further research to fully elucidate the crystal structure of the parent compound and to explore its therapeutic potential is warranted.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-5-phenyl-4,5-dihydroisoxazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Bromo-5-phenyl-4,5-dihydroisoxazole, a heterocyclic compound with significant potential in medicinal chemistry. The guide details its core physicochemical properties, experimental protocols for its synthesis and characterization, and its notable biological activity as an activator of the Nrf2 signaling pathway.

Core Physicochemical Properties

This compound, with the CAS Number 86256-88-4, is a solid, electrophilic compound that has been identified as a potent modulator of cellular stress response pathways.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-bromo-5-phenyl-4,5-dihydro-1,2-oxazole | [3] |

| CAS Number | 86256-88-4 | [3][4] |

| Molecular Formula | C₉H₈BrNO | [3][4] |

| Molecular Weight | 226.07 g/mol | [3][4] |

| Appearance | White solid | [1] |

| Boiling Point | 283.845 °C at 760 mmHg (Computed) | [5] |

| Density | 1.569 g/cm³ (Computed) | [5] |

| XLogP3 | 2.5 (Computed) | [3] |

| Refractive Index | 1.625 (Computed) | [5] |

| Flash Point | 125.465 °C (Computed) | [5] |

| Polar Surface Area | 21.6 Ų (Computed) | [3] |

Experimental Protocols

The synthesis and characterization of this compound rely on established organic chemistry techniques.

The primary method for synthesizing the 4,5-dihydroisoxazole ring system is the 1,3-dipolar cycloaddition reaction.[6][7] This involves the reaction of a nitrile oxide (generated in situ) with an alkene. For this compound, the reaction proceeds using styrene as the alkene dipolarophile.

Materials:

-

Styrene (or other appropriate alkene)

-

Dibromoformaldoxime (DBF)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Protocol:

-

Dissolve the alkene (e.g., styrene, 0.99 mmol) in dichloromethane (4.2 mL).

-

Add solid sodium bicarbonate (417 mg, 4.96 mmol) and dibromoformaldoxime (402 mg, 1.98 mmol) to the solution.

-

Stir the reaction mixture vigorously at room temperature for approximately 48 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, add water to the reaction mixture to quench the reaction.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the resulting crude material by column chromatography on silica gel to yield the final product, this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

-

Methodology:

-

Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra using a spectrometer (e.g., 300 or 400 MHz).[8]

-

Analyze the chemical shifts (δ), coupling constants (J), and integration values to elucidate the structure. For comparison, the related compound 3-bromo-5-(4-fluorophenyl)-4,5-dihydroisoxazole shows characteristic ¹H NMR signals at δ = 3.18 (dd), 3.61 (dd), and 5.66 (dd) ppm, corresponding to the protons on the dihydroisoxazole ring.[1]

-

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and confirm the elemental composition of the compound.

-

Methodology:

-

Introduce a sample of the compound into a mass spectrometer, often using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI).[1][3]

-

Analyze the mass-to-charge ratio (m/z) of the resulting ions.

-

The molecular ion peak should correspond to the calculated exact mass of the compound (224.97893 Da).[3]

-

Biological Activity and Signaling Pathway

Recent studies have identified this compound as a potent activator of the Nrf2/HO-1 antioxidant pathway.[1][2][9] This activity is of significant therapeutic interest for conditions involving oxidative stress and inflammation.[1]

Mechanism of Action: Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation.[9] this compound acts as an electrophile, targeting a specific and highly reactive cysteine residue (Cys151) within the BTB domain of Keap1.[1][2] Covalent modification of this residue by the compound induces a conformational change in Keap1, preventing it from binding to Nrf2.[9] Consequently, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of numerous protective and antioxidant enzymes, most notably Heme Oxygenase-1 (HO-1).[1][9]

Standard Experimental and Analytical Workflow

The investigation of novel compounds like this compound follows a structured workflow from chemical synthesis to biological evaluation. This process ensures the purity and identity of the compound before its mechanism of action is explored in cellular models.

References

- 1. Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H8BrNO | CID 13228169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole | 882697-80-5 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

The Nrf2-Activating Potential of 3-Bromo-5-phenyl-4,5-dihydroisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthetic electrophile, 3-bromo-5-phenyl-4,5-dihydroisoxazole, as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of cellular antioxidant and anti-inflammatory responses, making it a prime therapeutic target for a multitude of diseases characterized by oxidative stress. This document details the mechanism of action, quantitative biological activity, and the experimental protocols utilized to characterize the Nrf2-activating properties of this compound. Particular focus is given to its interaction with Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2.

Introduction

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[1] Electrophilic compounds can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1).[2][3]

This compound has been identified as a potent activator of the Nrf2 pathway.[2][3] This guide will explore the scientific evidence supporting this compound's activity, providing researchers and drug developers with the necessary technical information for its evaluation and potential therapeutic application.

Mechanism of Action: Targeting Keap1

This compound activates the Nrf2 pathway through direct covalent modification of Keap1.[2][3] Mass spectrometry and X-ray crystallography studies have confirmed that the compound selectively targets the Cys151 residue within the BTB domain of Keap1.[2][3] The 3-bromo-isoxazoline "warhead" is a key feature, demonstrating greater reactivity and Nrf2 activation compared to its 3-chloro counterparts.[2]

The proposed mechanism involves the electrophilic isoxazoline ring reacting with the thiol group of Cys151. This modification induces a conformational change in Keap1, preventing it from binding to and promoting the degradation of Nrf2. Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and activates the transcription of its target genes.

Quantitative Biological Activity

The Nrf2-activating and subsequent HO-1-inducing effects of this compound were evaluated in THP-1 human monocytic cells. The following tables summarize the key quantitative findings from the primary literature.

Table 1: Effect of this compound on Nrf2 and HO-1 Protein Levels in THP-1 Cells

| Treatment Concentration (µM) | Incubation Time (h) | Nrf2 Protein Level (Fold Change vs. Control) | HO-1 Protein Level (Fold Change vs. Control) |

| 10 | 4 | ~ 3.5 | Not Reported |

| 25 | 4 | ~ 4.0 | Not Reported |

| 10 | 24 | Not Reported | ~ 12 |

| 25 | 24 | Not Reported | ~ 25 |

Data are estimated from graphical representations in the source literature and presented as approximate fold changes.

Table 2: Cytotoxicity of this compound in THP-1 Cells

| Concentration (µM) | Incubation Time (h) | Cell Viability (%) |

| 10 | 24 | ~ 100 |

| 25 | 24 | ~ 100 |

| 50 | 24 | ~ 80 |

Data are estimated from graphical representations in the source literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound as an Nrf2 activator.

Cell Culture and Treatment

-

Cell Line: THP-1 human monocytic cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded at a density of 1 x 10^6 cells/mL. After 24 hours, the cells are treated with various concentrations of this compound (dissolved in DMSO) for the indicated time periods. The final DMSO concentration in the culture medium should not exceed 0.1%.

Western Blot Analysis for Nrf2 and HO-1

This protocol outlines the detection of Nrf2 and HO-1 protein levels in THP-1 cells following treatment.

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease inhibitors. The lysate is centrifuged at 14,000 x g for 15 minutes at 4°C, and the supernatant containing the total protein is collected.

-

Protein Quantification: Protein concentration is determined using a bicinchoninic acid (BCA) protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Nrf2 or HO-1. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin.

Mass Spectrometry Analysis of Keap1 Modification

This protocol is for identifying the covalent modification of Keap1 by this compound.

-

Protein Incubation: Recombinant human Keap1 protein (BTB domain) is incubated with an excess of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.5) for a defined period at room temperature.

-

Sample Preparation: The reaction is quenched, and the protein is subjected to in-solution tryptic digestion.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is operated in data-dependent acquisition mode to fragment peptides and determine their sequences.

-

Data Analysis: The MS/MS data is searched against the human Keap1 protein sequence using a database search engine (e.g., Mascot, Sequest). The search parameters include variable modifications to account for the adduction of the compound to cysteine residues. The modified peptides are manually validated to confirm the site of modification.

Conclusion

This compound is a promising small molecule activator of the Nrf2 signaling pathway. Its well-defined mechanism of action, involving the specific covalent modification of Cys151 on Keap1, and its demonstrated ability to upregulate the cytoprotective protein HO-1, make it a valuable tool for research into oxidative stress-related diseases. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this and related compounds. Researchers in the fields of pharmacology, toxicology, and drug discovery can utilize this information to design and execute experiments aimed at further elucidating the biological effects and potential applications of this compound.

References

- 1. Phenyl Bis-Sulfonamide Keap1-Nrf2 Protein–Protein Interaction Inhibitors with an Alternative Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Keap1 modification by 3-Bromo-5-phenyl-4,5-dihydroisoxazole

This suggests that the interaction between 3-Bromo-5-phenyl-4,5-dihydroisoxazole and the Keap1 protein has not been a subject of published research. Therefore, a technical guide on its specific core mechanism, including quantitative data and detailed experimental protocols, cannot be constructed at this time.

However, to provide a framework for how such a molecule could be investigated and to offer a guide on the general principles of Keap1 modification, the following sections outline the typical experimental approaches and mechanistic pathways involved in the study of novel Keap1 inhibitors. This guide is based on established research with other, well-characterized Keap1-modifying compounds.

Hypothetical Mechanism and General Principles of Keap1 Modification

Keap1 is a critical regulator of the cellular antioxidant response, primarily through its interaction with the transcription factor Nrf2. It acts as a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Many small molecule activators of the Nrf2 pathway function by covalently modifying specific, highly reactive cysteine sensors within Keap1. This modification leads to a conformational change in Keap1, impairing its ability to ubiquitinate Nrf2. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes.

Given the structure of this compound, a plausible, yet hypothetical , mechanism of action would involve its function as an electrophile that covalently modifies one or more of Keap1's sensor cysteine residues. The dihydroisoxazole ring system can be susceptible to ring-opening reactions, potentially unmasking a reactive species that can then engage in a covalent bond formation with a cysteine thiol.

Standard Experimental Protocols for Investigating Novel Keap1 Modifiers

Should research be undertaken on this compound, the following experimental protocols would be standard in the field to elucidate its mechanism of action.

Biochemical Assays

-

Mass Spectrometry for Covalent Modification:

-

Objective: To identify which cysteine residues on Keap1 are modified by the compound.

-

Methodology:

-

Recombinant human Keap1 protein is incubated with a molar excess of this compound for a defined period (e.g., 1 hour at room temperature).

-

The reaction is quenched, and the protein is denatured, reduced, and alkylated with a reagent like iodoacetamide (for non-modified cysteines).

-

The protein is then digested into smaller peptides using a protease such as trypsin.

-

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data analysis involves searching for peptides with a mass shift corresponding to the addition of the compound or a fragment thereof on cysteine residues.

-

-

-

Isothermal Titration Calorimetry (ITC):

-

Objective: To determine the binding affinity and thermodynamics of the interaction between the compound and Keap1.

-

Methodology:

-

A solution of Keap1 is placed in the sample cell of the calorimeter.

-

A solution of this compound is titrated into the cell in small, precise injections.

-

The heat change associated with each injection is measured.

-

The resulting data are fitted to a binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

-

-

Cell-Based Assays

-

Nrf2 Accumulation via Western Blot:

-

Objective: To determine if the compound leads to the stabilization and accumulation of Nrf2 in cells.

-

Methodology:

-

A suitable cell line (e.g., human lung adenocarcinoma A549 cells) is treated with varying concentrations of this compound for different time points.

-

Cells are lysed, and total protein is quantified.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against Nrf2 and a loading control (e.g., β-actin).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the signal is visualized using chemiluminescence.

-

-

-

Antioxidant Response Element (ARE) Reporter Assay:

-

Objective: To measure the transcriptional activity of Nrf2.

-

Methodology:

-

Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple copies of the ARE.

-

Transfected cells are treated with the compound.

-

Cell lysates are collected, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates activation of Nrf2-mediated transcription.

-

-

-

Quantitative PCR (qPCR) for Nrf2 Target Gene Expression:

-

Objective: To quantify the upregulation of endogenous Nrf2 target genes.

-

Methodology:

-

Cells are treated with the compound.

-

Total RNA is extracted and reverse-transcribed into cDNA.

-

qPCR is performed using primers specific for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene for normalization.

-

The relative fold change in gene expression is calculated.

-

-

Quantitative Data Summary (Hypothetical)

The following table represents the type of quantitative data that would be generated from the experiments described above. Note: These are placeholder values for illustrative purposes only.

| Parameter | Method | Result | Interpretation |

| Covalent Modification | LC-MS/MS | Cys151, Cys273, Cys288 | Identifies the specific cysteine residues on Keap1 that are modified by the compound. |

| Binding Affinity (Kd) | ITC | 5.2 µM | Measures the strength of the binding interaction between the compound and Keap1. |

| Nrf2 Accumulation (EC50) | Western Blot | 2.5 µM | The concentration of the compound that produces 50% of the maximal Nrf2 accumulation. |

| ARE Activation (EC50) | Reporter Assay | 1.8 µM | The concentration of the compound that results in 50% of the maximal Nrf2 transcriptional activity. |

| HMOX1 Upregulation | qPCR | 15-fold at 5 µM | Quantifies the induction of a key Nrf2 target gene. |

| NQO1 Upregulation | qPCR | 12-fold at 5 µM | Quantifies the induction of another key Nrf2 target gene. |

Visualizations of Key Pathways and Workflows

The following diagrams, rendered in Graphviz DOT language, illustrate the core signaling pathway and a typical experimental workflow for investigating a novel Keap1 modifier.

Caption: The Keap1-Nrf2 signaling pathway and point of intervention by a covalent modifier.

Caption: Standard experimental workflow for characterizing a novel Keap1 modifier.

The Role of 3-Bromo-5-phenyl-4,5-dihydroisoxazole as a Covalent Inhibitor of GAPDH: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has emerged as a significant therapeutic target in oncology, primarily due to the reliance of many cancer cells on aerobic glycolysis, a phenomenon known as the Warburg effect.[1] Inhibition of this key glycolytic enzyme presents a promising strategy to selectively disrupt the energy metabolism of tumor cells. This technical guide focuses on 3-Bromo-5-phenyl-4,5-dihydroisoxazole, a member of the 3-bromo-isoxazoline class of compounds, which have been identified as covalent inhibitors of GAPDH.[1][2] This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for its study, and a visualization of the implicated signaling pathways, intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound, also referred to in some literature as AXP-1007, is a heterocyclic compound belonging to the 3-bromo-isoxazoline class.[1] These compounds have been investigated for their potential as inhibitors of the glycolytic enzyme GAPDH. The proposed mechanism of action involves the covalent modification of the catalytic cysteine residue (Cys152) in the active site of human GAPDH (hGAPDH), leading to the irreversible inactivation of the enzyme.[1][2] By inhibiting GAPDH, these compounds aim to disrupt the glycolytic pathway, leading to a reduction in ATP production and the induction of cell death pathways in cancer cells that are highly dependent on glycolysis.[1]

Quantitative Data on Inhibitory Activity

The inhibitory effects of this compound (AXP-1007) have been evaluated both against the recombinant human GAPDH enzyme and in cellular assays. While a specific IC50 value for the direct inhibition of hGAPDH by AXP-1007 is not explicitly stated in the reviewed literature, it has been noted that the compound is active at concentrations higher than 10 µM.[1]

Table 1: Inhibition of Recombinant hGAPDH Fractional Activity

| Compound | Concentration (µM) | Incubation Time (h) | Incubation Temperature (°C) | Fractional Activity (%) |

| AXP-1007 | 10 | 48 | 37 | Not significantly inhibited |

Data sourced from a study on a panel of 3-bromo-isoxazoline derivatives.[1] It is important to note that while significant inhibition was not observed at 10 µM, the study mentions activity at higher concentrations (data not shown).

Table 2: Effect on Intracellular GAPDH Activity in Pancreatic Cancer Cell Lines

| Cell Line | Compound | Concentration (µM) | Treatment Duration (h) | GAPDH Fractional Activity (%) |

| PANC-1 | AXP-1007 | 10 | 48 | ~80% |

| MIA PaCa-2 | AXP-1007 | 10 | 48 | ~90% |

This data indicates a modest reduction in intracellular GAPDH activity in these cell lines at the tested concentration.[1]

Table 3: Antiproliferative Activity in Pancreatic Cancer Cell Lines

| Cell Line | Compound | Concentration (µM) | Treatment Duration (h) | Cell Proliferation (% of control) |

| PANC-1 | AXP-1007 | 1 | 48 | ~100% |

| PANC-1 | AXP-1007 | 10 | 48 | ~80% |

| PANC-1 | AXP-1007 | 100 | 48 | ~60% |

| MIA PaCa-2 | AXP-1007 | 1 | 48 | ~100% |

| MIA PaCa-2 | AXP-1007 | 10 | 48 | ~90% |

| MIA PaCa-2 | AXP-1007 | 100 | 48 | ~70% |

These results demonstrate a dose-dependent inhibition of cell proliferation in pancreatic cancer cell lines.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of 3-bromo-isoxazoline derivatives as GAPDH inhibitors.

Synthesis of this compound

The primary method for synthesizing 3-bromo-4,5-dihydroisoxazole derivatives is through a 1,3-dipolar cycloaddition reaction.[3][4] This involves the in situ generation of a nitrile oxide from an appropriate precursor, which then reacts with an alkene.

General Protocol for 1,3-Dipolar Cycloaddition:

-

Oxime Formation:

-

Dissolve the substituted aromatic aldehyde (e.g., benzaldehyde) in a suitable solvent.

-

Add an equimolar amount of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide).

-

Stir the reaction mixture at room temperature until the aldehyde is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Extract the resulting aldoxime and purify it by recrystallization or column chromatography.[4]

-

-

Nitrile Oxide Generation and Cycloaddition:

-

Dissolve the purified aldoxime in a suitable solvent (e.g., dichloromethane).

-

Add the alkene (e.g., styrene) to the solution.

-

Slowly add an oxidizing agent (e.g., N-Chlorosuccinimide) to the mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir until the aldoxime is consumed (monitored by TLC).

-

Quench the reaction, extract the product, and purify by column chromatography to yield the this compound.[4]

-

Recombinant hGAPDH Activity Assay

This assay measures the enzymatic activity of purified recombinant human GAPDH.

-

Purified recombinant hGAPDH is incubated with the test compound (e.g., this compound) at the desired concentration in an appropriate buffer (e.g., 10 mM TEA, 5 mM EDTA, 10 mM KH2PO4, pH 7.6) for a specified time and temperature (e.g., 48 hours at 37°C).[1][5]

-

The enzymatic reaction is initiated by adding the substrates: 0.5 mM glyceraldehyde-3-phosphate and 1 mM NAD+.

-

The rate of NADH formation is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

The fractional activity is calculated by comparing the rate of the inhibitor-treated enzyme to that of a vehicle-treated control.[1]

Intracellular GAPDH Activity Assay

This assay measures GAPDH activity in cell lysates.

-

Cell Lysis:

-

Culture cells to the desired confluency and treat with the test compound for the specified duration.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Activity Measurement:

-

The GAPDH activity in the cell lysate is measured using a colorimetric assay kit or a spectrophotometric method similar to the recombinant enzyme assay. The assay typically measures the reduction of a probe by the NADH generated during the GAPDH-catalyzed reaction.

-

The activity is normalized to the total protein concentration of the lysate, determined by a standard method such as the Bradford or BCA assay.[1]

-

Cell Proliferation Assay (Crystal Violet)

This assay assesses the effect of the compound on cell growth.

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle control and incubate for the desired period (e.g., 48 hours).

-

After incubation, wash the cells with PBS and fix them with a fixing solution (e.g., 4% paraformaldehyde).

-

Stain the fixed cells with a crystal violet solution (e.g., 0.5% in 20% methanol).

-

After washing away the excess stain, solubilize the bound dye with a solubilizing agent (e.g., 10% acetic acid).

-

Measure the absorbance at a wavelength of 595 nm to quantify the cell biomass, which is proportional to cell proliferation.[1]

Signaling Pathways and Cellular Effects

The inhibition of GAPDH by 3-bromo-isoxazoline derivatives has been shown to induce both apoptosis and autophagy in pancreatic cancer cells.[1]

Induction of Apoptosis and Autophagy

Inhibition of GAPDH disrupts the central carbon metabolism, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). This metabolic stress can trigger the intrinsic apoptotic pathway, characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.[6][7] Simultaneously, the cellular stress induced by GAPDH inhibition can also activate autophagy as a survival mechanism, which, if sustained or excessive, can lead to autophagic cell death.[1]

Experimental Workflow for Assessing Cellular Effects

The following workflow outlines the experimental steps to investigate the cellular consequences of treating cancer cells with a GAPDH inhibitor like this compound.

Nrf2/HO-1 Axis Activation

Interestingly, separate research has shown that this compound can also act as an activator of the Nrf2/HO-1 signaling pathway.[8] This pathway is a key regulator of cellular antioxidant responses. The compound was found to target the Cys151 residue of Keap1, a negative regulator of Nrf2. This interaction leads to the stabilization and nuclear translocation of Nrf2, followed by the transcriptional activation of its target genes, including heme oxygenase-1 (HO-1). While this activity is distinct from its GAPDH inhibitory role, it is an important consideration in the overall pharmacological profile of the compound.

Conclusion

This compound represents a noteworthy scaffold for the development of GAPDH inhibitors. The available data demonstrates its ability to inhibit the proliferation of pancreatic cancer cells in a dose-dependent manner, which is associated with the inhibition of intracellular GAPDH activity. The induction of apoptosis and autophagy underscores its potential as an anticancer agent. However, the lack of a specific IC50 value for direct enzymatic inhibition highlights the need for further quantitative studies to fully characterize its potency and selectivity. The compound's additional activity on the Nrf2/HO-1 pathway adds another layer to its pharmacological profile that warrants further investigation. This technical guide provides a foundational understanding for researchers and drug developers interested in exploring the therapeutic potential of this compound and related compounds as GAPDH-targeting agents.

References

- 1. 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole | 882697-80-5 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. air.unipr.it [air.unipr.it]

- 6. GAPDH binds to active Akt, leading to Bcl-xL increase and escape from caspase-independent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 3-Bromo-4,5-dihydroisoxazoles: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Promising Scaffold for Covalent Inhibitors

The 3-bromo-4,5-dihydroisoxazole moiety is an emerging and valuable scaffold in medicinal chemistry and drug development. Its unique chemical properties, particularly the electrophilic nature of the C3-bromine atom, position it as a "warhead" for the targeted covalent inhibition of enzymes. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 3-bromo-4,5-dihydroisoxazole derivatives, focusing on their synthesis, biological activities, and the molecular mechanisms that underpin their therapeutic potential. This document is intended for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics.

Synthesis of the 3-Bromo-4,5-dihydroisoxazole Scaffold

The principal and most efficient method for synthesizing the 3-bromo-4,5-dihydroisoxazole ring system is the 1,3-dipolar cycloaddition reaction.[1] This reaction involves the in situ generation of bromonitrile oxide from a precursor, which then reacts with a dipolarophile (an alkene) to form the five-membered heterocyclic ring. This method is highly valued for its regio- and stereoselectivity, allowing for the synthesis of complex molecules with well-defined stereochemistry.[1]

Experimental Protocol: General Procedure for 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of bromonitrile oxide from dibromoformaldoxime and its subsequent cycloaddition to an alkene.

Materials:

-

Dibromoformaldoxime

-

Alkene (e.g., styrene, 2-methylpropene)

-

Base (e.g., sodium bicarbonate, triethylamine)

-

Solvent (e.g., ethyl acetate, dichloromethane)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the alkene in the chosen solvent.

-

Addition of Precursor and Base: Add dibromoformaldoxime to the solution, followed by the slow addition of the base at room temperature. The base facilitates the in situ generation of bromonitrile oxide.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alkene is consumed.

-

Work-up: Once the reaction is complete, filter the mixture to remove the base and any salts. Wash the filtrate with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 3-bromo-4,5-dihydroisoxazole derivative.

Biological Activities and Mechanism of Action

3-Bromo-4,5-dihydroisoxazole derivatives have demonstrated a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory effects. The core of their activity lies in the ability of the 3-bromo substituent to act as an electrophilic "warhead," forming a covalent bond with nucleophilic residues, primarily cysteine, in the active sites of target enzymes.

Covalent Inhibition of Enzymes

The mechanism of covalent inhibition involves the nucleophilic attack of a deprotonated cysteine residue (thiolate) in the enzyme's active site on the electrophilic C3 carbon of the dihydroisoxazole ring. This results in the displacement of the bromide ion and the formation of a stable covalent bond between the inhibitor and the enzyme, leading to irreversible inhibition.

Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

A key target of several 3-bromo-4,5-dihydroisoxazole derivatives is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a crucial enzyme in the glycolytic pathway. Cancer cells, which often exhibit high rates of glycolysis (the Warburg effect), are particularly vulnerable to GAPDH inhibition. By covalently modifying the catalytic cysteine residue in the active site of GAPDH, these compounds disrupt glycolysis, leading to energy depletion and cell death in cancer cells.

Structure-Activity Relationship (SAR) Studies

The biological activity of 3-bromo-4,5-dihydroisoxazole derivatives can be significantly modulated by altering the substituents on the dihydroisoxazole ring, particularly at the C5 position.

Quantitative SAR Data for hGAPDH Inhibition and Antiproliferative Activity

The following table summarizes the inhibitory activity of a series of 5-substituted 3-bromo-4,5-dihydroisoxazole derivatives against human GAPDH (hGAPDH) and their antiproliferative activity against the PANC-1 human pancreatic cancer cell line.

| Compound | R Group (at C5) | hGAPDH Inhibition IC50 (µM) | PANC-1 Cell Growth Inhibition IC50 (µM) |

| 1 | Phenyl | > 100 | > 50 |

| 2 | 4-Hydroxyphenyl | 55.3 ± 5.1 | 35.2 ± 3.1 |

| 3 | 4-Carboxyphenyl | 15.2 ± 1.2 | 10.8 ± 1.5 |

| 4 | 3-Carboxyphenyl | 28.9 ± 2.5 | 21.4 ± 2.2 |

| 5 | 2-Carboxyphenyl | 45.1 ± 3.8 | 39.7 ± 4.3 |

| 6 | Spirocyclic analog | 5.8 ± 0.5 | 4.2 ± 0.6 |

SAR Analysis:

-

Aromatic Substitution at C5: The presence of a phenyl group at the C5 position is a common feature.

-

Para-Substituents: Substitution at the para position of the C5-phenyl ring generally enhances activity.

-

Carboxylic Acid Group: The introduction of a carboxylic acid group at the para position (Compound 3 ) significantly improves both hGAPDH inhibition and antiproliferative activity compared to the unsubstituted phenyl (Compound 1 ) and hydroxyl-substituted (Compound 2 ) analogs.

-

Positional Isomers: The position of the carboxylic acid group is crucial, with the para-substituted analog (3 ) being more potent than the meta- (4 ) and ortho- (5 ) substituted analogs.

-

Conformational Rigidity: A spirocyclic analog (6 ) showed the highest potency, suggesting that conformational rigidity of the C5-substituent is beneficial for binding to the active site of hGAPDH.

Activation of the Nrf2 Antioxidant Pathway

Certain 3-bromo-4,5-dihydroisoxazole derivatives have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway. They achieve this by covalently modifying a specific cysteine residue (Cys151) on Keap1 (Kelch-like ECH-associated protein 1), the primary negative regulator of Nrf2. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).

Detailed Experimental Protocols

hGAPDH Enzyme Inhibition Assay

This protocol outlines a method to determine the IC50 values of 3-bromo-4,5-dihydroisoxazole derivatives against recombinant human GAPDH.

Materials:

-

Recombinant human GAPDH

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, with 10 mM EDTA)

-

Glyceraldehyde-3-phosphate (G3P)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

-

Reaction Mixture: In each well of the 96-well plate, add the assay buffer, NAD+, and G3P.

-

Pre-incubation: Add the test compound dilutions to the respective wells and pre-incubate the plate at 37°C for 15 minutes.

-

Enzyme Addition: Initiate the reaction by adding recombinant hGAPDH to each well.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes. The increase in absorbance corresponds to the reduction of NAD+ to NADH.

-

Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves. Determine the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the antiproliferative effects of 3-bromo-4,5-dihydroisoxazole derivatives on cancer cell lines.

Materials:

-

Cancer cell line (e.g., PANC-1)

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Test compounds dissolved in DMSO

-

96-well cell culture plate

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The 3-bromo-4,5-dihydroisoxazole scaffold represents a highly promising platform for the development of novel covalent inhibitors targeting a range of therapeutic areas, including oncology and infectious diseases. The well-established synthetic routes and the clear structure-activity relationships provide a solid foundation for the rational design of new and more potent derivatives. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their drug-like characteristics. Further exploration of different substituents at various positions on the dihydroisoxazole ring will likely lead to the discovery of inhibitors with improved potency, selectivity, and safety profiles. The continued application of this versatile scaffold holds significant promise for the development of next-generation covalent therapeutics.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Dihydroisoxazoles via 1,3-Dipolar Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of dihydroisoxazoles (isoxazolines) through 1,3-dipolar cycloaddition, a powerful and versatile method for constructing this important heterocyclic scaffold. Dihydroisoxazoles are significant pharmacophores found in a wide range of biologically active compounds, demonstrating antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1] Their utility in drug discovery is further highlighted by their application as targeted covalent inhibitors of enzymes such as human transglutaminase 2 (TG2), which is implicated in various diseases.[2][3][4][5] This application note presents two primary, detailed protocols for the in situ generation of nitrile oxide dipoles: one starting from α-nitroketones and another from aldoximes. A summary of reaction yields for various substrates is provided, along with diagrams illustrating the reaction mechanism, experimental workflow, and a relevant biological signaling pathway.

Introduction

The 1,3-dipolar cycloaddition reaction is a cornerstone of heterocyclic chemistry, enabling the regio- and stereoselective synthesis of five-membered rings from a 1,3-dipole and a dipolarophile, typically an alkene or alkyne.[6] The reaction between a nitrile oxide and an alkene is a particularly efficient route to produce the 4,5-dihydroisoxazole ring system.[7] This scaffold is a versatile synthetic intermediate and a key structural motif in medicinal chemistry.[1] Dihydroisoxazole derivatives have been identified as potent and specific inhibitors of human transglutaminase 2 (TG2), an enzyme involved in protein modification and implicated in the pathogenesis of several inflammatory and fibrotic diseases.[2][3][4][5] The development of robust synthetic protocols for these molecules is therefore of high interest to the drug development community.

This note details two effective methods for the synthesis of dihydroisoxazoles, focusing on the in situ generation of the unstable nitrile oxide intermediate to enhance safety and efficiency.

Reaction Mechanism and Workflow

The synthesis of dihydroisoxazoles via 1,3-dipolar cycloaddition proceeds through the generation of a nitrile oxide intermediate, which then reacts with an alkene in a concerted [3+2] cycloaddition. The general mechanism and experimental workflow are depicted below.

References

- 1. Synthesis of 4,5-dihydroisoxazole and isoxazolin-5-ones | Semantic Scholar [semanticscholar.org]

- 2. Discovery of potent and specific dihydroisoxazole inhibitors of human transglutaminase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and biology of dihydroisoxazole derivatives: selective inhibitors of human transglutaminase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition | MDPI [mdpi.com]

Application Notes & Protocols: In Situ Generation of Nitrile Oxides for Isoxazole Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoxazoles are a vital class of five-membered heterocycles prevalent in numerous natural products and synthetic small-molecule drugs.[1] Their wide range of biological activities, including anticancer, antibiotic, and anti-inflammatory properties, makes them a privileged scaffold in medicinal chemistry and drug discovery.[1][2] A cornerstone of isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. Due to the inherent instability of nitrile oxides, which tend to dimerize, they are almost exclusively generated in situ.[3] This document outlines the most common and effective methods for the in situ generation of nitrile oxides and provides detailed protocols for their subsequent cycloaddition to synthesize isoxazoles.

The primary methods for generating nitrile oxides in situ include:

-

Dehydrohalogenation of Hydroximoyl Halides: A classic and widely used method.[4]

-

Oxidation of Aldoximes: A versatile approach using various oxidizing agents.[4][5]

-

Dehydration of Primary Nitroalkanes: An effective method, particularly for intramolecular cycloadditions.[4]

These methods provide robust pathways to access the transient nitrile oxide intermediate for reaction with a dipolarophile (e.g., an alkyne) to form the desired isoxazole ring.

Method 1: Oxidation of Aldoximes

The direct oxidation of aldoximes is a highly efficient and common method for generating nitrile oxides. This approach avoids the separate step of preparing hydroximoyl halides. A variety of oxidizing agents can be employed, offering flexibility in reaction conditions.[4][5] Modern methods often focus on greener and more efficient oxidants.[6][7]

Workflow for Isoxazole Synthesis via Aldoxime Oxidation

Caption: General workflow for the one-pot synthesis of isoxazoles via aldoxime oxidation.

Protocol 1: NaCl/Oxone Mediated Oxidation of Aldoximes

This protocol utilizes a green and efficient system for the in situ generation of nitrile oxides from a wide range of aldoximes.[6][7] The reaction proceeds smoothly at room temperature and is applicable to aliphatic, aromatic, and alkenyl aldoximes.[6]

Materials:

-

Aldoxime (1.0 equiv)

-

Alkyne (1.2 equiv)

-

Sodium Chloride (NaCl) (1.1 equiv)

-

Oxone® (potassium peroxymonosulfate) (1.1 equiv)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (1.5 equiv)[8]

-

Solvent: Acetonitrile (MeCN) or Dichloromethane/Water (biphasic)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

Procedure:

-

To a round-bottom flask, add the aldoxime (0.2 mmol, 1.0 equiv), the alkyne (0.24 mmol, 1.2 equiv), NaCl (0.22 mmol, 1.1 equiv), Oxone® (0.22 mmol, 1.1 equiv), and Na₂CO₃ (0.3 mmol, 1.5 equiv).[8]

-

Add the solvent (e.g., MeCN, 2 mL).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 6 hours.

-

Upon completion, quench the reaction by adding water (10 mL).

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired isoxazole.

Protocol 2: Hypervalent Iodine Mediated Oxidation of Aldoximes

Hypervalent iodine reagents, such as iodobenzene diacetate (DIB) or [bis(trifluoroacetoxy)iodo]benzene (PIFA), are effective oxidants for converting aldoximes to nitrile oxides under mild conditions.[9][10][11]

Materials:

-

Aldoxime (1.5 equiv)

-

Alkyne (1.0 equiv)

-

[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 equiv)

-

Solvent: Dichloromethane (DCM)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

Procedure: [11]

-

Dissolve the alkyne (0.5 mmol, 1.0 equiv), aldoxime (0.75 mmol, 1.5 equiv), and PIFA (0.75 mmol, 1.5 equiv) in DCM (5 mL) in a round-bottom flask.

-

Stir the mixture at room temperature for 7 hours. For less reactive substrates, heating to 50°C may be required.[11]

-

Monitor the reaction by TLC.

-

After completion, add 5 mL of a 10% sodium thiosulfate solution to quench the reaction and stir for 10 minutes.

-

Extract the mixture with DCM (3 x 10 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

-

Purify the residue by flash chromatography to yield the pure isoxazole.[11]

Data Presentation: Aldoxime Oxidation Methods

| Entry | Aldoxime Substrate | Alkyne Substrate | Oxidant System | Solvent | Yield (%) | Reference |

| 1 | 4-Methylbenzaldehyde oxime | Phenylacetylene | NaCl/Oxone/Na₂CO₃ | MeCN | 83 | [8] |

| 2 | Benzaldehyde oxime | 1-Ethynyl-2-fluorobenzene | PIFA | DCM | 75 | [11] |

| 3 | 4-Methoxybenzaldehyde oxime | 1-Ethynyl-2-fluorobenzene | PIFA | DCM | 79 | [11] |

| 4 | Cyclohexanecarboxaldehyde oxime | Styrene | t-BuOI | Dioxane | 78 | [12] |

| 5 | Vanillin-derived aldoxime | Styrene | Trichloroisocyanuric acid | CHCl₃ | 90 | [13] |

| 6 | Benzaldehyde oxime | Phenylacetylene | DIB/TFA (cat.) | MeOH | 85 | [9][10] |

Method 2: Dehydrohalogenation of Hydroximoyl Chlorides

The dehydrohalogenation of hydroximoyl chlorides is a foundational and reliable method for generating nitrile oxides. The process involves two discrete steps: the chlorination of an aldoxime to form the hydroximoyl chloride, followed by base-mediated elimination of HCl to generate the nitrile oxide in the presence of an alkyne.[1][14]

Workflow for Isoxazole Synthesis via Hydroximoyl Chlorides

Caption: Two-step workflow for isoxazole synthesis via hydroximoyl chlorides.

Protocol 3: One-Pot Synthesis from Aldehydes

This protocol combines the formation of the aldoxime, its conversion to the hydroximoyl chloride, and the final cycloaddition into a single, efficient one-pot procedure.[15][16]

Materials:

-

Aldehyde (1.0 equiv)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 equiv)

-

N-Chlorosuccinimide (NCS) (1.0 equiv)

-

Alkyne (1.2 equiv)

-

Base: Triethylamine (Et₃N) or Pyridine

-

Solvent: Dimethylformamide (DMF) or Chloroform (CHCl₃)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

Procedure:

-

Oxime Formation: Dissolve the aldehyde (1 mmol) and hydroxylamine hydrochloride (1.1 mmol) in the chosen solvent (e.g., DMF, 5 mL). Add a base like pyridine (1.1 mmol) and stir at room temperature for 1-2 hours until TLC indicates complete conversion of the aldehyde.

-

Chlorination: Cool the mixture in an ice bath. Add N-Chlorosuccinimide (NCS) (1.0 mmol) portion-wise, maintaining the temperature below 10°C. Stir for an additional 30-60 minutes.[17]

-

Cycloaddition: To the resulting solution containing the in situ formed hydroximoyl chloride, add the alkyne (1.2 mmol).

-

Slowly add triethylamine (Et₃N, 1.5 mmol) dropwise to the cooled solution. The triethylamine acts as the base to generate the nitrile oxide.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Data Presentation: Dehydrohalogenation Method

| Entry | Hydroximoyl Chloride Precursor | Alkyne Substrate | Base | Solvent | Yield (%) | Reference |

| 1 | Phenyl hydroximoyl chloride | Ethyl propiolate | Et₃N | Toluene | 85 | [14] |

| 2 | 4-Chlorophenyl hydroximoyl chloride | Phenylacetylene | Et₃N | THF | 92 | [1] |

| 3 | 2,4-Dichlorophenyl hydroximoyl chloride | 1,3-Diketone | DIPEA | H₂O/MeOH | 91 | [1] |

| 4 | Thiouracil-derived hydroximoyl chloride | Various Alkynes | Et₃N | DMF | 75-88 | [16] |

Applications in Drug Development

The isoxazole core is a key pharmacophore in a wide array of therapeutic agents. Its ability to act as a bioisostere for other functional groups, its metabolic stability, and its capacity to engage in hydrogen bonding and other non-covalent interactions make it highly valuable.

-

Anti-inflammatory: Valdecoxib, a selective COX-2 inhibitor, features a central isoxazole ring.

-

Antiviral/Antibacterial: Several isoxazole derivatives show potent activity against various pathogens.[18] The antibiotic sulfamethoxazole is a well-known example.[19]

-

Neurological Disorders: Isoxazole-containing compounds have been developed as ligands for various CNS targets, including the Sxc- transporter, with potential applications in treating neurological diseases.[20]

-

Oncology: The isoxazole scaffold is present in numerous compounds investigated as anticancer agents, acting through mechanisms such as kinase inhibition.[2]

The synthetic methods detailed in these notes provide researchers with robust and versatile tools to generate diverse libraries of isoxazole-containing molecules for screening and lead optimization in drug discovery programs.

References

- 1. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents [organic-chemistry.org]

- 10. Oxidation of oximes to nitrile oxides with hypervalent iodine reagents. | Semantic Scholar [semanticscholar.org]

- 11. sciforum.net [sciforum.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 15. researchgate.net [researchgate.net]

- 16. Electrochemical Synthesis of New Isoxazoles and Triazoles Tethered with Thiouracil Base as Inhibitors of Histone Deacetylases in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. WO2001016116A1 - Process for synthesizing isoxazolines and isoxazoles - Google Patents [patents.google.com]

- 18. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Microwave accelerated synthesis of isoxazole hydrazide inhibitors of the system xc− transporter: Initial homology model - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Purification of 3-Bromo-5-phenyl-4,5-dihydroisoxazole by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 3-Bromo-5-phenyl-4,5-dihydroisoxazole using silica gel column chromatography. This method is crucial for obtaining a high-purity compound, essential for subsequent applications in research and drug development. The protocol outlines the stationary phase, mobile phase selection, sample preparation, and step-by-step procedure for effective separation from common impurities.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. As an isoxazoline derivative, it serves as a valuable intermediate in the synthesis of various biologically active molecules. The purity of this compound is paramount for accurate biological evaluation and for ensuring the integrity of subsequent synthetic steps. The primary method for the synthesis of 3-aryl-4,5-dihydroisoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.[1] This reaction, while efficient, can result in a crude product containing unreacted starting materials and side products. Column chromatography is a standard and effective technique for the purification of these compounds.[1] This document details a robust protocol for the purification of this compound.

Experimental Protocol

Materials and Equipment

-

Crude this compound

-

Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography)

-

n-Hexane (ACS grade)

-

Ethyl Acetate (ACS grade)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Glass chromatography column

-

Fraction collector or test tubes

-

Rotary evaporator

-

UV lamp (254 nm) for TLC visualization

-

Potassium permanganate stain

-

Glassware (beakers, flasks, etc.)

Synthesis Overview and Potential Impurities

This compound is typically synthesized via a 1,3-dipolar cycloaddition reaction of bromonitrile oxide (generated in situ) with styrene.

Potential Impurities:

-

Unreacted styrene

-

Dibromoformaldoxime (precursor to bromonitrile oxide)

-

Side-products from the cycloaddition reaction

-

Polymerized styrene

Thin Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

-

Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).

-

Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the dissolved crude product onto TLC plates.

-

Develop the TLC plates in the prepared eluent systems.

-

Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

-

Select the solvent system that provides the best separation between the product spot and impurities. For analogous compounds like 3-Bromo-5-(4-fluorophenyl)-4,5-dihydroisoxazole and 3-Bromo-5-(4-nitrophenyl)-4,5-dihydroisoxazole, solvent systems of cyclohexane/EtOAc (9:1) and (8:2) respectively have been shown to be effective, yielding Rf values around 0.37-0.41.[2]

Column Chromatography Procedure

-

Column Packing:

-

Securely clamp the chromatography column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

-

Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

-

Add another layer of sand on top of the silica bed.

-

Equilibrate the column by running the initial mobile phase through it until the packing is stable.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

-

Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

-

Elution:

-

Begin elution with the initial non-polar solvent system determined by TLC analysis.

-

Collect fractions of a consistent volume.

-

Monitor the elution process by performing TLC on the collected fractions.

-

A gradient elution can be employed by gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate) to elute more polar impurities after the desired product has been collected.

-

-

Fraction Analysis and Product Isolation:

-

Identify the fractions containing the pure product by TLC.

-

Combine the pure fractions.

-

Remove the solvent using a rotary evaporator to obtain the purified this compound.

-

Data Presentation

The following table summarizes the typical parameters for the purification of this compound by column chromatography.

| Parameter | Value/Range | Notes |

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | Standard for normal-phase chromatography. |

| Mobile Phase | Hexane:Ethyl Acetate | A gradient or isocratic system can be used. |

| Initial Eluent Ratio | 95:5 to 90:10 (Hexane:Ethyl Acetate) | Adjust based on TLC results. |

| Gradient Elution | Increase to 80:20 (Hexane:Ethyl Acetate) | To elute more polar impurities. |

| Expected Rf | 0.2 - 0.4 | In the initial eluent system. |

| Expected Yield | >85% (from crude) | Dependent on the purity of the crude product. |

| Expected Purity | >95% | Determined by NMR or LC-MS analysis. |

Visualization

Experimental Workflow

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound using silica gel column chromatography. By following the outlined steps for TLC analysis, column preparation, and elution, researchers can consistently obtain a high-purity product, which is critical for its use in further scientific investigations and drug development endeavors.

References

Experimental procedure for Nrf2 activation assay using 3-Bromo-5-phenyl-4,5-dihydroisoxazole

Application Note: Nrf2 Activation Assay Using 3-Bromo-5-phenyl-4,5-dihydroisoxazole

Audience: Researchers, scientists, and drug development professionals.

Introduction